molecular formula C12H14O3 B8652790 4-(2,3-dihydrobenzofuran-5-yl)butanoic Acid

4-(2,3-dihydrobenzofuran-5-yl)butanoic Acid

Cat. No.: B8652790
M. Wt: 206.24 g/mol
InChI Key: PVDAXUSZNHTCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydrobenzofuran-5-yl)butanoic Acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reactions: often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: pharmacophore in drug design. Its benzofuran core is known for its biological activity, making it a candidate for the development of new therapeutic agents .

Industry: Industrially, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors , modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the butanoic acid side chain.

    2,3-Dihydrobenzofuran: A simpler derivative with only the dihydrobenzofuran ring.

    5-Benzofuranbutanoic acid: Another derivative with different substitution patterns.

Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzofuran core with the butanoic acid side chain allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C12H14O3/c13-12(14)3-1-2-9-4-5-11-10(8-9)6-7-15-11/h4-5,8H,1-3,6-7H2,(H,13,14)

InChI Key

PVDAXUSZNHTCHH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 g of zinc and 30 g of mercuric chloride are added with stirring to a mixture containing 510 ml of concentrated hydrochloric acid in 240 ml of water, 141 g of 4-(2,3-dihydro-5-benzofuranyl)-4-oxobutanoic acid obtained above and 300 ml of toluene. The reaction medium is brought to reflux for 6 hours. 150 ml of concentrated hydrochloric acid are added and refluxing is continued overnight.
Quantity
510 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric chloride
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
300 g
Type
catalyst
Reaction Step Four

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